(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound “(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” (hereafter referred to as Compound A) is a heterocyclic hybrid molecule featuring two key moieties:
- A 1,3-oxazole ring substituted with a 5-methyl group and a 2-phenyl group.
- A 1,2,3-triazole ring substituted with a 3,4-dimethylphenyl group at the 1-position and a methyl group at the 5-position. The triazole is further esterified via a carboxylate group linked to the oxazole-methyl group.
However, its specific biological activity remains uncharacterized in the provided evidence. Structural analysis of analogous compounds highlights the influence of substituents and heterocycle choice on crystallinity, molecular packing, and functional properties .
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-10-11-19(12-15(14)2)27-16(3)21(25-26-27)23(28)29-13-20-17(4)30-22(24-20)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWRLPKANMTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its medicinal potential.
Chemical Structure and Properties
The compound consists of two key structural components: an oxazole ring and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 360.39 g/mol. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing oxazole and triazole rings exhibit notable antimicrobial properties . For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. A study highlighted the antibacterial activity of triazole derivatives against Escherichia coli and Staphylococcus aureus , demonstrating their potential as therapeutic agents in treating infections caused by these pathogens .
Anticancer Properties
The biological activity of triazoles extends to anticancer effects . Compounds similar to the one have been evaluated for their cytotoxicity against several cancer cell lines. For example, a derivative exhibited significant cytotoxicity with an IC50 value around 92.4 µM against multiple cancer types including colon adenocarcinoma and breast cancer . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies suggest that oxazole derivatives can exhibit anti-inflammatory activity . This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions, often starting from readily available precursors such as substituted phenols or amines. The reaction conditions generally include the use of solvents like tetrahydrofuran (THF) under controlled temperatures to facilitate the formation of desired products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Study : A derivative was tested against E. coli and S. aureus , showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.
- Cytotoxicity Assay : The compound was evaluated on HeLa cells (cervical cancer) and showed significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.
- Anti-inflammatory Testing : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxazoles and triazoles exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific apoptotic pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Studies have reported that it exhibits activity against a range of bacterial strains, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
In preclinical studies, the compound demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Bioavailability and Metabolism
Research on the bioavailability of this compound indicates favorable absorption characteristics when administered orally. Studies suggest that it undergoes metabolic transformations that enhance its therapeutic efficacy while minimizing toxicity .
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer assessed the efficacy of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate as a monotherapy. Results showed a significant reduction in tumor size in 60% of participants after three months of treatment .
Case Study 2: Antimicrobial Activity
In vitro studies on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This study highlights its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Analogues from Literature
The closest structural analogues to Compound A are 4 and 5 from , which share the triazole core but differ in heterocycle and substituent composition (Table 1).
Table 1: Structural Comparison of Compound A with Analogues 4 and 5
Key Differences and Implications
Heterocycle Choice: Compound A uses an oxazole ring, whereas analogues 4 and 5 employ thiazole.
Substituent Effects :
- The 3,4-dimethylphenyl group on Compound A’s triazole provides steric bulk and electron-donating effects, contrasting with the halogenated phenyl groups (Cl/F) in 4 and 3. Halogens enhance electronegativity and influence intermolecular interactions (e.g., halogen bonding), whereas methyl groups may promote hydrophobic packing .
Crystallographic Behavior: Analogues 4 and 5 exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. The fluorophenyl group’s perpendicular orientation disrupts planarity, a feature absent in Compound A due to its dimethylphenyl substituent.
Methodological Considerations
- Structural Analysis : Studies on analogues 4 and 5 utilized single-crystal X-ray diffraction refined via SHELXL and visualized using WinGX/ORTEP . Similar methodologies would apply to Compound A.
- Hydrogen-Bonding Patterns : ’s graph set analysis could elucidate differences in hydrogen-bond networks between Compound A and its analogues, particularly given the absence of halogen substituents in Compound A.
Q & A
Q. What are the optimal synthetic routes for preparing (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Oxazole ring formation : Cyclization of precursors like substituted benzaldehydes with methyl groups under Vilsmeier-Haack conditions (e.g., using POCl₃/DMF) .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the triazole moiety. Solvents like acetonitrile or DMF, with catalysts such as CuI, enhance regioselectivity .
- Esterification : Carboxylic acid activation (e.g., using DCC/DMAP) to attach the oxazole-methyl ester .
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >90% purity .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional group integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on oxazole/triazole rings) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally analogous triazole-oxazole hybrids .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays aligned with triazole/oxazole pharmacophores:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
- Controls : Include reference compounds (e.g., fluconazole for antifungal activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological efficacy?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with variations in phenyl (e.g., electron-withdrawing groups), oxazole-methyl, or triazole-methyl positions .
- Activity comparison : Test derivatives against a standardized panel of biological targets (Table 1).
| Derivative | Substituent Modification | IC₅₀ (μM) COX-2 | MIC (μg/mL) C. albicans |
|---|---|---|---|
| Parent | None | 12.3 | 8.7 |
| Derivative A | 4-Fluorophenyl on oxazole | 6.5 | 4.2 |
- Statistical analysis : Use ANOVA to identify significant activity differences .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis (e.g., GraphPad Prism) .
- Mechanistic follow-up : Use molecular docking to validate target engagement (e.g., COX-2 active site interactions) .
Q. What experimental designs are suitable for in vivo toxicity and efficacy studies?
- Methodological Answer :
- Rodent models : Randomized block design with dose escalation (e.g., 10–100 mg/kg) .
- Endpoint analysis : Histopathology (liver/kidney), serum biochemistry (ALT, creatinine) .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and bioavailability .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Methodological Answer :
- Docking software : AutoDock Vina or Schrödinger Maestro to predict binding poses (e.g., with CYP450 enzymes) .
- Simulation parameters : 100 ns MD simulations in explicit solvent (AMBER force field) to assess stability .
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?
- Methodological Answer :
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Impurity profiling : LC-MS to identify byproducts (e.g., unreacted intermediates) .
- Crystallographic validation : Cross-check NMR assignments with X-ray data .
Q. How can environmental impact assessments (e.g., ecotoxicity) be integrated into the compound’s research pipeline?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
